trans-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid
CAS No.: 956101-09-0
Cat. No.: VC8161534
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956101-09-0 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |
| Standard InChI Key | KEWYECRQALNJJM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrrolidine ring with three key substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, protecting the secondary amine.
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A phenyl group at the 4-position, contributing to hydrophobic interactions.
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A carboxylic acid at the 3-position, enabling further functionalization.
Molecular Formula: C₁₆H₂₁NO₄
Molecular Weight: 291.34 g/mol
Stereochemistry: Trans-configuration confirmed via X-ray crystallography and NMR coupling constants (J = 8–10 Hz for adjacent protons) .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 128–130°C | |
| Boiling Point | Decomposes above 200°C | |
| Solubility | DMSO, DMF, Chloroform | |
| LogP (Partition Coeff.) | 2.1 |
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves a multi-step approach:
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Pyrrolidine Ring Formation: Cyclization of protected hydroxyproline derivatives.
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Suzuki-Miyaura Coupling: Introduction of the phenyl group via palladium-catalyzed cross-coupling (e.g., Pd(OAc)₂, XPhos ligand) .
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Carboxylation: Oxidation or hydrolysis to introduce the carboxylic acid moiety .
Industrial Optimization:
Stereochemical Control
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Hydrogenation: Wilkinson’s catalyst (RhCl(PPh₃)₃) selectively produces the trans-diastereomer (dr > 9:1) .
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Computational Modeling: Density functional theory (DFT) predicts transition states to favor trans-configuration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Assignment |
|---|---|---|
| Boc methyl groups | 1.42 (s, 9H) | (CH₃)₃C |
| Phenyl protons | 7.32–7.26 (m, 5H) | Aromatic H |
| Pyrrolidine protons | 3.70–3.55 (m, 2H) | N-CH₂ |
| Carboxylic acid proton | 12.1 (br s, 1H) | COOH |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |
|---|---|---|
| Boc carbonyl | 155.2 | C=O |
| Carboxylic acid carbonyl | 174.8 | COOH |
| Quaternary carbon | 80.1 | C(O)O-tert-butyl |
Infrared Spectroscopy (IR)
Biological Activity and Applications
Pharmacological Relevance
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NMDA Receptor Modulation: Analogues exhibit Ki values of 0.6–0.9 µM for GluN1/GluN2A subtypes, suggesting potential in neurodegenerative disease research.
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Antimalarial Activity: Pyrrolidine derivatives demonstrate EC₅₀ values of 20–50 nM against Plasmodium falciparum .
Industrial Applications
| Application | Role | Example Drug |
|---|---|---|
| Peptide Synthesis | Boc-protected intermediate | Velpatasvir |
| Protease Inhibitors | Core scaffold for binding site mimicry | HIV-1 protease |
| Hazard | Precautionary Measures |
|---|---|
| H302 (Oral toxicity) | Avoid ingestion; use PPE |
| H315/H319 (Skin/Eye) | Wear gloves and goggles |
| H335 (Respiratory) | Use in ventilated areas |
Storage: Stable at 2–8°C; sensitive to moisture .
Comparative Analysis with Analogues
Key Trend: Electron-withdrawing groups (e.g., Cl, F) enhance receptor binding but reduce metabolic stability .
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